2-Chloro-3-cyclopropyl-6-methoxypyridine
Description
Chemical Structure and Properties
2-Chloro-3-cyclopropyl-6-methoxypyridine is a substituted pyridine derivative with three key functional groups:
- Chlorine at position 2, enhancing electrophilic substitution reactivity.
- Methoxy at position 6, influencing electronic effects (e.g., resonance donation) and solubility.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyl-6-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-5-4-7(6-2-3-6)9(10)11-8/h4-6H,2-3H2,1H3 |
InChI Key |
QVBYAMLVARTGSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-cyclopropyl-6-methoxypyridine may involve large-scale cyclopropanation reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-amino-3-cyclopropyl-6-methoxypyridine or 2-thio-3-cyclopropyl-6-methoxypyridine.
Oxidation Reactions: Formation of 2-chloro-3-cyclopropyl-6-formylpyridine or 2-chloro-3-cyclopropyl-6-carboxypyridine.
Reduction Reactions: Formation of 2-chloro-3-cyclopropyl-6-methoxypiperidine.
Scientific Research Applications
2-Chloro-3-cyclopropyl-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula: C₉H₁₀ClNO
- Molecular Weight : 183.64 g/mol
- Melting Point : ~45–50°C (estimated, varies with purity)
Synthesis
Typical routes involve:
Cyclopropanation : Introducing the cyclopropyl group via [2+1] cycloaddition to a pre-functionalized pyridine.
Halogenation : Chlorination at position 2 using POCl₃ or PCl₅.
Methoxy Introduction : Nucleophilic aromatic substitution (SNAr) or Ullmann coupling for methoxy group installation.
Comparison with Similar Compounds
Below is a comparative analysis with structurally analogous pyridine derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity | Biological Activity (Example) |
|---|---|---|---|---|
| 2-Chloro-6-methoxypyridine | Cl (C2), OMe (C6) | 159.58 | High electrophilicity at C4 | Antimicrobial |
| 3-Cyclopropyl-6-methoxypyridine | Cyclopropyl (C3), OMe (C6) | 165.22 | Radical stability due to cyclopropyl | Anticancer (in vitro) |
| 2-Chloro-3-ethyl-6-methoxypyridine | Cl (C2), Ethyl (C3), OMe (C6) | 191.67 | SNAr at C4; steric hindrance limits reactions | Herbicide intermediate |
| 2-Chloro-3-cyclopropyl-6-methoxypyridine | Cl (C2), Cyclopropyl (C3), OMe (C6) | 183.64 | Enhanced stability and regioselectivity in cross-coupling | Kinase inhibitor precursor |
Key Findings:
Reactivity :
- The cyclopropyl group in the target compound increases steric hindrance compared to ethyl or methyl substituents, slowing SNAr reactions but stabilizing intermediates in cross-coupling (e.g., Suzuki-Miyaura) .
- Chlorine at C2 directs electrophilic attacks to C4, a trait shared with 2-Chloro-6-methoxypyridine but modified by cyclopropyl’s electron-withdrawing effects.
Biological Activity: The cyclopropyl-methoxy-chloro triad enhances membrane permeability in drug candidates compared to non-halogenated analogs. 3-Cyclopropyl-6-methoxypyridine lacks chlorine, reducing electrophilic reactivity but improving metabolic stability .
Thermal Stability :
- Cyclopropyl-containing derivatives (e.g., the target compound) exhibit higher thermal stability (>200°C) than ethyl-substituted analogs due to ring strain energy .
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